molecular formula C10H15NO2 B13525856 2-(2-Methoxy-6-methylphenoxy)ethanamine

2-(2-Methoxy-6-methylphenoxy)ethanamine

Cat. No.: B13525856
M. Wt: 181.23 g/mol
InChI Key: VDBGXMVCCIXRIJ-UHFFFAOYSA-N
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Description

2-(2-Methoxy-6-methylphenoxy)ethanamine is a substituted phenoxyethanamine derivative characterized by a phenoxy group attached to the second carbon of an ethanamine backbone. The phenyl ring is substituted with a methoxy (-OCH₃) group at the 2-position and a methyl (-CH₃) group at the 6-position. This structural configuration confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~1.8) and a molecular weight of 193.23 g/mol (C₁₀H₁₅NO₂).

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2-(2-methoxy-6-methylphenoxy)ethanamine

InChI

InChI=1S/C10H15NO2/c1-8-4-3-5-9(12-2)10(8)13-7-6-11/h3-5H,6-7,11H2,1-2H3

InChI Key

VDBGXMVCCIXRIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC)OCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-6-methylphenoxy)ethanamine typically involves the reaction of 2-methoxy-6-methylphenol with ethylene oxide in the presence of a base to form 2-(2-methoxy-6-methylphenoxy)ethanol. This intermediate is then converted to 2-(2-methoxy-6-methylphenoxy)ethanamine through a reductive amination process using ammonia or an amine source and a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of 2-(2-Methoxy-6-methylphenoxy)ethanamine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-6-methylphenoxy)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizers.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, thiols, and amines.

Major Products Formed

    Oxidation: Aldehydes, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted phenoxy compounds.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-6-methylphenoxy)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Substituted Phenoxyethanamines

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Features
2-(2-Methoxy-6-methylphenoxy)ethanamine 2-OCH₃, 6-CH₃ C₁₀H₁₅NO₂ 193.23 Enhanced steric bulk at 6-position
2-(2-Methoxyphenoxy)ethylamine hydrochloride 2-OCH₃ C₉H₁₄ClNO₂ 215.67 Lacks methyl group; higher polarity
2-(3-Methylphenoxy)ethanamine 3-CH₃ C₉H₁₃NO 151.21 Reduced steric hindrance
2-(2,5-Dimethoxyphenyl)ethanamine (2C-H) 2,5-OCH₃ C₁₀H₁₅NO₂ 193.23 Symmetric methoxy substitution
2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine (2C-B) 2,5-OCH₃, 4-Br C₁₀H₁₄BrNO₂ 276.14 Halogenation increases molecular weight

Key Observations :

  • Halogenated derivatives (e.g., 2C-B) exhibit higher molecular weights and altered electronic properties due to electronegative substituents.

Physicochemical Properties

Quantum molecular descriptors (e.g., HOMO-LUMO gap, dipole moment) for substituted phenethylamines highlight the impact of substitution patterns:

Table 2: Computed Molecular Descriptors (Adapted from )

Compound Dipole Moment (Debye) HOMO-LUMO Gap (eV) LogP Electrophilicity Index (eV)
2-(2,5-Dimethoxyphenyl)ethanamine (2C-H) 3.8 6.2 1.6 1.4
2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine (2C-B) 4.1 5.9 2.3 1.6
2-(2-Methoxy-6-methylphenoxy)ethanamine (Predicted) ~4.0 ~6.0 ~1.8 ~1.5

Analysis :

  • The 6-methyl group in the target compound likely reduces polarity compared to 2C-H, as methyl is less electronegative than methoxy.
  • A narrower HOMO-LUMO gap (vs.

Key Research Findings

Steric Effects: The 6-methyl group in 2-(2-Methoxy-6-methylphenoxy)ethanamine may hinder π-π stacking interactions critical for receptor binding compared to 2,5-dimethoxy analogs .

Lipophilicity : Predicted logP (~1.8) indicates moderate blood-brain barrier permeability, similar to 2C-H but lower than halogenated analogs like 2C-B .

Chromatographic Behavior : Analogs with bulkier substituents (e.g., 6-methyl) exhibit longer retention times in reverse-phase HPLC, as seen in .

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